molecular formula C10H9N3O2 B11894884 3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one

3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one

Cat. No.: B11894884
M. Wt: 203.20 g/mol
InChI Key: LSJQSMIOUDIKHE-XGICHPGQSA-N
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Description

3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a hydrazinylidene group attached to a quinolinone core. The presence of the Z-configuration in the hydrazinylidene group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxyquinolin-2-one with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the formation of the desired Z-configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the hydrazinylidene group into other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where the hydrazinylidene group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles, such as halides and amines, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, affecting their function. Additionally, the quinolinone core can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinolin-2-one: A precursor in the synthesis of 3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one.

    Hydrazinylidene Derivatives: Compounds with similar hydrazinylidene groups but different core structures.

Uniqueness

The unique combination of the hydrazinylidene group and the quinolinone core in this compound gives it distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C10H9N3O2/c11-12-5-7-9(14)6-3-1-2-4-8(6)13-10(7)15/h1-5H,11H2,(H2,13,14,15)/b12-5-

InChI Key

LSJQSMIOUDIKHE-XGICHPGQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)/C=N\N)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C=NN)O

Origin of Product

United States

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